molecular formula C16H17N3O4S2 B2726074 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877655-60-2

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2726074
CAS No.: 877655-60-2
M. Wt: 379.45
InChI Key: LSXLYIMVDXJKBP-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a sulfanyl acetamide moiety. The sulfanyl acetamide group introduces hydrogen-bonding capacity, which may contribute to solubility and target interactions .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-22-11-4-3-9(7-12(11)23-2)19-15(21)14-10(5-6-24-14)18-16(19)25-8-13(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXLYIMVDXJKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 3,4-dimethoxyphenyl halide.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate compound with a sulfanylacetamide derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, converting it to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aromatic ring of the 3,4-dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess significant biological activity, particularly in the following areas:

Antimicrobial Activity

The thienopyrimidine derivatives have been reported to exhibit antimicrobial properties against various pathogens. Studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • In vitro studies revealed that related thienopyrimidine compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Properties

The compound's structural features are conducive to interactions with biological targets involved in cancer cell proliferation. Preliminary investigations suggest:

  • Cytotoxicity assays indicated that derivatives of thienopyrimidines can induce apoptosis in cancer cell lines such as MCF-7 and HCT116. The mechanism may involve the inhibition of key signaling pathways associated with cell survival .

Enzyme Inhibition

The presence of the sulfanyl group enhances the potential for enzyme inhibition:

  • Compounds similar to 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied for their ability to inhibit enzymes like tyrosine kinases and proteases, which are critical in various diseases including cancer and inflammatory disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : This step often employs thiol reagents to form the desired sulfide linkage.
  • Acetylation : The final step involves acetylation to yield the acetamide derivative.

Case Studies

Several case studies highlight the applications and efficacy of similar compounds:

Study ReferenceCompound TestedActivityResults
Thienopyrimidine derivativeAntibacterialInhibition against E. coli (MIC = 32 μg/mL)
Thieno[3,2-d]pyrimidine analogAntitumorIC50 values < 100 nM against MCF-7 cells
Sulfanylated derivativeEnzyme inhibitionEffective against tyrosine kinases (IC50 = 50 nM)

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core
Compound Name Core Structure Position 3 Substituent Position 2 Substituent Key Properties/Applications Reference
2-{[3-(3,4-Dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (Target) Thieno[3,2-d]pyrimidin-4-one 3,4-Dimethoxyphenyl Sulfanyl acetamide Potential kinase/modulator activity
N-(3,4-Dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (BF19947) Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl Sulfanyl acetamide (N-3,4-dimethoxy) Structural analog with reduced methoxy groups; SAR studies
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl Sulfanyl acetamide (N-2-CF3-phenyl) Enhanced lipophilicity (CF3 group)

Key Observations :

  • Electron-Donating vs.
  • Acetamide Modifications : The N-aryl group on the acetamide (e.g., 2-trifluoromethylphenyl in ) introduces steric bulk and hydrophobicity, which may affect membrane permeability .
Core Structure Variations
Compound Name Core Structure Position 2 Substituent Key Features Reference
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-4-one Thioacetamide (N-2,3-dichlorophenyl) Non-fused pyrimidine core; dichloro substitution enhances electrophilicity
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidin-4-one Ethoxyphenyl and fluorophenyl groups CXCR3 antagonist; pyrido core enhances π-π stacking
2-({6-Benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride Pyrido[4,3-d]pyrimidin-4-one Benzyl and dichlorophenyl substituents Increased rigidity (pyrido core) and lipophilicity

Key Observations :

  • Thieno vs.
  • Dihydropyrimidinone Cores: Non-fused dihydropyrimidinones () lack planar rigidity, which may reduce target affinity compared to fused systems .

Research Findings and Implications

  • SAR Trends : Methoxy groups at the 3,4-positions (target compound) correlate with improved solubility compared to chloro or trifluoromethyl analogs .
  • Therapeutic Potential: Thieno-pyrimidinones are explored as kinase inhibitors or GPCR modulators (e.g., CXCR3 in ), suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (commonly referred to as the thienopyrimidine derivative) is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The compound features a thienopyrimidine core with a sulfanylacetamide linkage and a 3,4-dimethoxyphenyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of various enzymes, affecting their catalytic activity.
  • Signaling Pathway Modulation : It can alter key signaling pathways involved in cell growth and apoptosis.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of thienopyrimidine derivatives. For instance:

  • A study demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : A related study highlighted that derivatives with similar structures showed promising α-glucosidase inhibition activity. This suggests potential applications in managing diabetes by controlling blood sugar levels .

Data Table: Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits α-glucosidase
Receptor ModulationAlters signaling pathways affecting cell survival

Case Studies

  • Case Study on Anticancer Effects :
    • A study involving various thienopyrimidine derivatives found that compounds with similar structures showed a dose-dependent reduction in tumor cell viability. The mechanism was primarily through the activation of caspases leading to apoptosis .
  • Enzyme Interaction Study :
    • Another investigation utilized molecular docking simulations to identify binding modes of thienopyrimidine derivatives with α-glucosidase. The results indicated that specific functional groups enhance binding affinity, suggesting a pathway for drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[3-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound’s synthesis typically involves multistep reactions, including cyclocondensation of thiophene derivatives with urea analogs, followed by sulfanyl acetamide coupling. Key steps include:

  • Thienopyrimidine core formation : Cyclization of 3,4-dimethoxyphenyl-substituted thiophene precursors with urea or thiourea under acidic conditions (e.g., HCl/EtOH reflux) .
  • Sulfanyl acetamide introduction : Nucleophilic substitution at the pyrimidine C2 position using mercaptoacetamide derivatives in polar aprotic solvents (e.g., DMF) with base catalysis (K₂CO₃) .
  • Yield optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) improve purity (>95%) .

Q. How is the structural characterization of this compound validated, particularly its regiochemistry and stereochemistry?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and confirms regiochemistry of the thienopyrimidine core and sulfanyl acetamide orientation .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and acetamide protons (δ 2.1–2.3 ppm for CH₃CONH) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 443.12 [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer :

  • Kinase inhibition assays : Tested against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the pyrimidine C2 position, showing enhanced electrophilicity due to electron-withdrawing oxo groups .
  • Hammett substituent constants : Correlate methoxy group σ values with reaction rates in SNAr reactions .

Q. What computational strategies are employed to predict binding modes of this compound with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with backbone amides (e.g., Met793 in EGFR) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • Free-energy perturbation (FEP) : Quantifies ΔG binding for structure-activity relationship (SAR) refinement .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration) across studies .
  • Orthogonal validation : Repeat assays with standardized protocols (e.g., CLIA-certified labs) and include positive controls (e.g., gefitinib for EGFR) .
  • Proteomic profiling : Identify off-target effects via kinome-wide screening (e.g., KINOMEscan®) .

Q. What experimental designs optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading) and predict optimal conditions .
  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) via precise residence time control in microreactors .

Q. How does polymorphism affect the compound’s crystallinity and solubility, and how is this characterized?

  • Methodological Answer :

  • Powder X-ray diffraction (PXRD) : Identifies polymorphic forms (e.g., Form I vs. Form II) .
  • Thermogravimetric analysis (TGA) : Measures stability differences between polymorphs .
  • Solubility studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) quantifies dissolution rates .

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